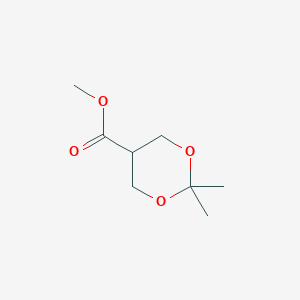

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is a chemical compound with the molecular formula C8H14O4 . It is used as a chiral building block to make the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin .

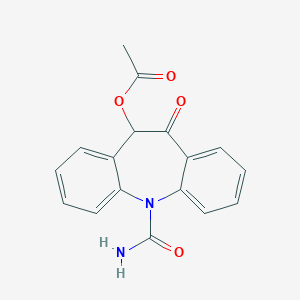

Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is characterized by a dioxane ring, which is a six-membered ring with two oxygen atoms . The exact structure can be represented by the InChI code: 1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” are not available, it’s known that similar compounds can undergo various reactions. For instance, “Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” can react with dimethyl methylphosphonate, BuLi, and phenylglyoxal to synthesize cyclopentenone derivatives .Physical And Chemical Properties Analysis

“Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate” is a liquid at room temperature . It has a molecular weight of 188.22 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 217.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications

Synthesis of Stereochemically Defined Glycerol Derivatives

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: is utilized as a starting material for synthesizing stereochemically defined glycerol derivatives. For instance, it can be used to create (2R)-[1-2H2]-glycerol, which serves as a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya . This application is crucial for understanding the metabolic pathways and enzymatic reactions involved in glycerol utilization.

Organic Synthesis Building Blocks

This compound is also valuable as a chiral building block in organic synthesis. It can be employed to construct key subunits for complex molecules, such as marine algal toxins . The ability to create enantiomerically pure compounds is essential for the development of pharmaceuticals and biologically active molecules.

Biofuel Additive Production

The derivative of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate , known as solketal, is produced using acid-functionalized activated carbon derived from corncob . Solketal is an oxygenated additive for biofuels, enhancing their properties and making them a more sustainable energy source.

Catalysis in Chemical Reactions

In the realm of catalysis, this compound’s derivatives are used to optimize reactions for producing valuable chemicals. For example, the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane is enhanced by catalysts derived from this compound .

Safety and Hazards

properties

IUPAC Name |

methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDNLXOQRGUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633411 |

Source

|

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

CAS RN |

155818-14-7 |

Source

|

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)